Enzymatic Cyclization Efficiency: Unrearranged Bilane vs. Isomeric Bilanes
In a study of six isomeric aminomethylbilanes, the unrearranged bilane (corresponding to head-to-tail assembly of four porphobilinogen units) was cyclized by the deaminase-cosynthetase enzyme system far more efficiently than any of the five other isomeric bilanes, which had one or more pyrrole rings reversed [1]. The product formed enzymically from the unrearranged bilane was almost pure uroporphyrinogen-III, whereas the other isomers showed significantly lower conversion and product specificity [1].
| Evidence Dimension | Enzymatic conversion efficiency and product specificity to uroporphyrinogen-III |
|---|---|
| Target Compound Data | Far more efficient cyclization; product is almost pure uroporphyrinogen-III |
| Comparator Or Baseline | Five other isomeric bilanes with one or more pyrrole rings reversed |
| Quantified Difference | Significantly higher efficiency for the unrearranged bilane; near-pure product formation vs. lower specificity for isomers |
| Conditions | Enzymatic assay using deaminase-cosynthetase enzyme system |
Why This Matters
This demonstrates that the specific isomeric structure of bilane is critical for its recognition and processing by key enzymes in the porphyrin biosynthesis pathway, a key consideration for researchers studying heme and chlorophyll biosynthesis.
- [1] Battersby, A. R., Fookes, C. J. R., Gustafson-Potter, K. E., McDonald, E., & Matcham, G. W. J. (1982). Biosynthesis of porphyries and related macrocycles. Part 17. Chemical and enzymic transformation of isomeric aminomethylbilanes into uroporphyrinogens: proof that unrearranged bilane is the preferred enzymic substrate and detection of a transient intermediate. Journal of the Chemical Society, Perkin Transactions 1, 2413. View Source
